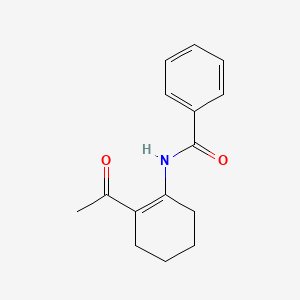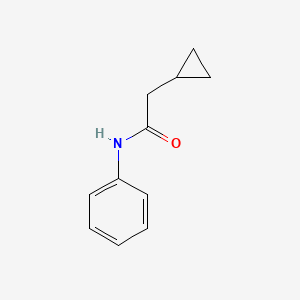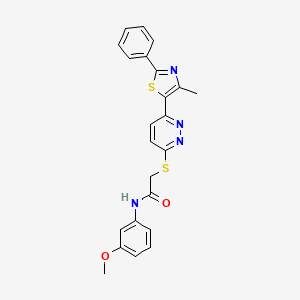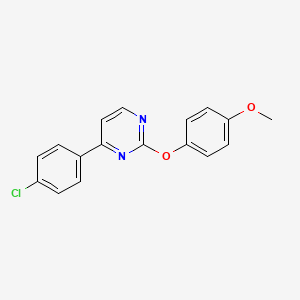![molecular formula C16H14N2O2S B2800637 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide CAS No. 296796-61-7](/img/structure/B2800637.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
説明
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide” is a chemical compound with a molecular formula of C20H18N4OS3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of chemical groups contributing to its unique properties. The InChI code for this compound isInChI=1S/C15H13N3O2S/c16- 7- 10- 9- 2- 1- 3- 13 (9) 21- 15 (10) 17- 14 (19) 11- 6- 12 (20- 18- 11) 8- 4- 5- 8/h6,8H,1- 5H2, (H,17,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.585 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.科学的研究の応用
Molecular Structure and Intermolecular Interactions
The investigation into the molecular structure of closely related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has highlighted the significance of intermolecular interactions in influencing molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings. These studies, through techniques such as X-ray diffraction and DFT calculations, provide insights into the fundamental chemical properties and reactivity of such molecules (Karabulut et al., 2014).
Antitumor Activity
Research on derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has led to the development of heterocyclic compounds showing significant antitumor activities. The synthesis of these derivatives involves regioselective attacks and cyclization, resulting in compounds that inhibit the proliferation of various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, demonstrating the compound's potential in cancer therapy (Shams et al., 2010).
Antimicrobial Applications
A series of acyclic and heterocyclic dyes and their precursors based on similar structural frameworks have been synthesized, showing significant antimicrobial activity against a broad spectrum of microorganisms. These compounds, characterized by spectral methods, have applications in dyeing and textile finishing, demonstrating both their practical utility in industry and potential in antimicrobial resistance studies (Shams et al., 2011).
Catalytic Decomposition Studies
The catalytic decomposition of dibenzylselenonium ylides by thioamides, leading to the formation of selenides and tetra-substituted ethylene, highlights the chemical reactivity of such compounds under the influence of thioamides. These studies contribute to the understanding of ylide behavior and provide a basis for further research in synthetic chemistry (Tamagaki & Hatanaka, 1976).
Heterocyclic Compound Synthesis
The reaction of similar core structures with various chemical reagents leads to the formation of diverse heterocyclic compounds, which have shown potential in creating new therapeutic agents with antimicrobial activities. These synthetic pathways offer valuable insights into the versatility and reactivity of the core structure for developing novel compounds with potential pharmaceutical applications (Mohareb et al., 2002).
作用機序
Target of Action
The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase affects the peptidoglycan biosynthesis pathway . This disruption prevents the formation of a strong bacterial cell wall, making the bacteria more susceptible to osmotic pressure and environmental hazards .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become more vulnerable to external pressures, leading to their eventual death .
特性
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-7-3-2-5-11(13)15(19)18-16-12(9-17)10-6-4-8-14(10)21-16/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKUQHMCRZBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326224 | |
| Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
CAS RN |
296796-61-7 | |
| Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)
![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)